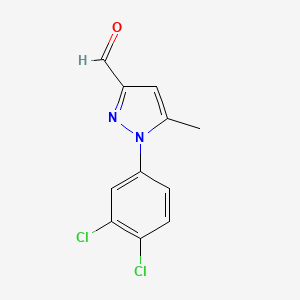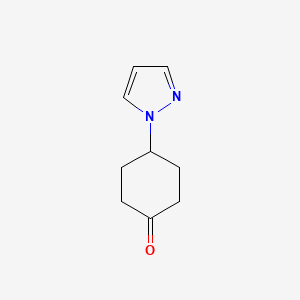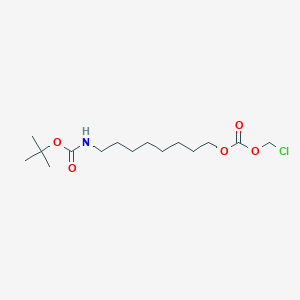
1,7-Naphthyridine-8-carbaldehyde
Overview
Description
1,7-Naphthyridine-8-carbaldehyde is a chemical compound with the molecular formula C9H6N2O. It is not intended for human or veterinary use and is for research purposes only. It is a light yellow solid .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a similar compound, has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1,8-naphthyridines. Spectroscopic techniques such as UV, IR, 1H and 13C NMR are widely used to identify naphthyridines and to elucidate fine points concerning their structures .Chemical Reactions Analysis
The chemical reactions of 1,8-naphthyridines, a similar compound, have been studied extensively. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
Synthesis and Antitumor Activities
- Efficient Synthesis of Novel Derivatives : Researchers developed an efficient method to synthesize novel functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives. These compounds were evaluated for antiproliferative properties against cancer cells, and several showed high activities (Fu et al., 2015).
Synthesis Methods
- Scaleable Synthesis of 3-Hydroxy Derivatives : A scaleable synthesis method for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was described, involving a series of reactions starting from 3-amino-5-methoxy-4-methyl-pyridine (Li et al., 2010).
- Facile Synthesis of 2-Chloro Derivatives : The facile synthesis of 2-chloro-1,8-naphthyridines-3-carbaldehyde, involving Vilsmeier-Haack cyclization, was reported. The derivatives showed antimicrobial activity (Kumar et al., 2010).
Fluorescent Probes
- Novel Schiff-base Fluorescent Probe : A new Schiff-base, based on 1,8-naphthyridine and naphthalimide, was synthesized as a fluorescent probe for Al3+ ions. It demonstrated high selectivity and a significant increase in fluorescence intensity upon addition of Al3+ (Yue et al., 2017).
Chemical Reactions and Interactions
- Silver-Catalyzed Tandem Synthesis : An efficient silver-catalyzed synthesis method for highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines and thienopyridines was developed. This method featured regioselective tandem synthesis with moderate to higher yields (Verma et al., 2013).
Ligand Construction and Metal Complexes
- 1,5-Naphthyridine as a Linker for Bridging Ligands : The 1,5-naphthyridine molecule was used to create new bidentate and tridentate ligands for Ru(II) complexes. This study involved Stille coupling and Friedlander condensation methodologies (Singh & Thummel, 2009).
Antimicrobial Agents
- Synthesis of Chromene Based Derivatives : Novel chromeno[4,3-f][1,8]naphthyridines derivatives were prepared and evaluated for antimicrobial activity. These compounds were synthesized using a multicomponent reaction with L-proline as a catalyst (Gohil et al., 2016).
Mechanism of Action
Target of Action
1,7-Naphthyridine-8-carbaldehyde is a derivative of the naphthyridine class of compounds . Naphthyridines have been found to exhibit diverse biological activities and are used in medicinal chemistry . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms . These mechanisms can include binding to receptors or enzymes, inhibiting or promoting biochemical reactions, and more .
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to exhibit a variety of biological activities .
properties
IUPAC Name |
1,7-naphthyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNAKRDZPPRNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)








